molecular formula C2H5NO2 B555238 Pyrrolidine, 1-(N-phenylalanyl)- CAS No. 56414-89-2

Pyrrolidine, 1-(N-phenylalanyl)-

Cat. No. B555238
CAS RN: 56414-89-2
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

“Pyrrolidine, 1-(N-phenylalanyl)-” is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol. It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring. It’s characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the presence of the nitrogen atom, which contributes to the polarity of the molecules .

Scientific Research Applications

Nanomedicine

H-PHE-PYRROLIDIDE is used in the field of nanomedicine. Molecules based on the Phe-Phe motif, which includes H-PHE-PYRROLIDIDE, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . These molecules can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Drug Delivery

H-PHE-PYRROLIDIDE is used in drug delivery systems. It can form hydrogels that are capable of encapsulating drugs and releasing them in a controlled manner . This property makes it a promising candidate for developing advanced drug delivery systems.

Biomaterials

H-PHE-PYRROLIDIDE can be used to create biomaterials. The nanostructures and hydrogels formed by molecules based on the Phe-Phe motif can be used as biomaterials . These biomaterials can have various applications, such as tissue engineering and regenerative medicine.

Therapeutic Paradigms

H-PHE-PYRROLIDIDE can contribute to new therapeutic paradigms. The unique properties of the nanostructures and hydrogels formed by molecules based on the Phe-Phe motif can lead to innovative therapeutic paradigms .

Controlled-Release of Opioids

H-PHE-PYRROLIDIDE can be used for the controlled-release of opioids. It can form hydrogels that are capable of encapsulating opioids and releasing them in a controlled manner . This can lead to sustained antinociceptive effects over extended periods of time .

Antibacterial Activity

While not directly related to H-PHE-PYRROLIDIDE, pyrrolidine derivatives have been studied for their antibacterial activity . It’s possible that H-PHE-PYRROLIDIDE could also have potential applications in this area, but further research would be needed to confirm this.

Mechanism of Action

Target of Action

H-PHE-PYRROLIDIDE, also known as “1-[(2S)-2-AMINO-1-OXO-3-PHENYLPROPYL]PYRROLIDINE” or “Pyrrolidine, 1-(N-phenylalanyl)-”, is a compound that belongs to the class of pyrrolidine alkaloids Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to exert their effects through various mechanisms, depending on the specific biological target they interact with . For instance, some pyrrolidine alkaloids have been found to inhibit enzymes, modulate ion channels, or interact with receptors, leading to changes in cellular functions .

Biochemical Pathways

Pyrrolidine alkaloids have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The pharmacokinetics of pyrrolidine alkaloids and related compounds can be influenced by various factors, such as their physicochemical properties, the route of administration, and the physiological parameters of the species to which the drug is administered .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects suggest that H-PHE-PYRROLIDIDE may have similar impacts at the molecular and cellular levels.

Action Environment

It’s known that the biological activity of pyrrolidine alkaloids can be influenced by various factors, including the ph of the environment, the presence of other substances, and the specific conditions of the biological system in which they act .

Safety and Hazards

Safety data sheets suggest that handling of “Pyrrolidine, 1-(N-phenylalanyl)-” should involve protective measures such as wearing protective gloves, clothing, and eye protection . It’s also recommended to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine derivatives, including “Pyrrolidine, 1-(N-phenylalanyl)-”, hold promise in pharmacotherapy due to their wide range of biological activities . They can be some of the best sources of pharmacologically active lead compounds . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPALNDNNCWDJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238832
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-(N-phenylalanyl)-

CAS RN

92032-60-5
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(N-phenylalanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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